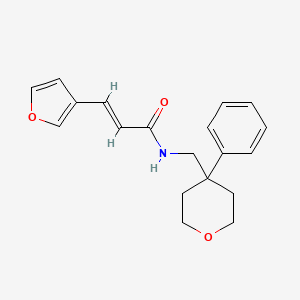

(E)-3-(furan-3-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-18(7-6-16-8-11-23-14-16)20-15-19(9-12-22-13-10-19)17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15H2,(H,20,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHMEXZIEVPZHX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=COC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide is a compound of significant interest due to its unique structural features, which include a furan ring and a tetrahydropyran moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is characterized by the following components:

- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

- Tetrahydropyran ring : A six-membered cyclic ether that enhances the compound's stability and solubility.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Furan Ring | Contributes to biological activity |

| Tetrahydropyran Ring | Enhances stability and solubility |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Interaction with Receptors : The compound may act as a modulator for various receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Signal Transduction Pathways : The compound could influence key signaling pathways that regulate cell proliferation and survival.

Case Studies

- Anxiolytic Activity :

- Anticancer Potential :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other furan derivatives:

| Compound Name | Biological Activity |

|---|---|

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic-like activity |

| 5-Hydroxymethylfurfural | Antioxidant properties |

| N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran | Anticancer potential |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(furan-3-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of acrylamide have been investigated for their ability to target specific cancer pathways, thereby offering a potential therapeutic avenue for cancer treatment .

2. Anti-inflammatory Properties

Compounds containing furan and tetrahydropyran moieties have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The presence of the furan ring is particularly noteworthy as it contributes to the biological activity through interactions with cellular targets involved in inflammation .

3. COX-II Inhibition

The design of selective cyclooxygenase (COX) inhibitors is crucial in managing pain and inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research has suggested that this compound may serve as a lead compound for developing new COX-II inhibitors, which could provide effective pain relief with reduced side effects .

Materials Science

1. Polymer Chemistry

The acrylamide functional group in this compound makes it suitable for polymerization reactions. This compound can be utilized to synthesize new polymeric materials with enhanced properties such as increased thermal stability and mechanical strength. The incorporation of furan and tetrahydropyran units into polymer chains can impart unique characteristics, making these materials valuable in various industrial applications .

2. Coatings and Adhesives

Due to its reactivity, this compound can be employed in formulating advanced coatings and adhesives. Its ability to form cross-linked structures upon polymerization allows for the development of durable coatings that are resistant to environmental degradation. This application is particularly relevant in industries where protective coatings are essential for prolonging the lifespan of materials .

Agricultural Chemistry

1. Pesticide Development

The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with similar frameworks have been synthesized and tested for their efficacy against various pests and plant pathogens. The furan ring may enhance the bioactivity of these compounds, making them effective agents for crop protection .

2. Plant Growth Regulators

Research into plant growth regulators has identified several compounds that can influence plant development processes such as germination, flowering, and fruiting. The application of this compound could lead to advancements in agricultural practices by promoting healthier crop yields through targeted biological activity .

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The furan-3-yl group serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Under thermal conditions (80–120°C) in sustainable solvents like ethanol, this reaction forms bicyclic adducts with high diastereoselectivity .

| Dienophile | Conditions | Yield (%) | Product Stereochemistry |

|---|---|---|---|

| Maleic anhydride | 100°C, 12 hr | 78 | endo-selective |

| N-Phenylmaleimide | Toluene, 80°C, 8 hr | 82 | exo-selective |

The endo preference aligns with frontier molecular orbital theory, where secondary orbital interactions between the furan’s oxygen and dienophile’s carbonyl enhance stabilization .

Michael Addition Reactions

The acrylamide’s α,β-unsaturated carbonyl acts as a Michael acceptor. Nucleophiles such as thiols or amines undergo conjugate additions under basic conditions :

Example : Reaction with benzyl mercaptan

-

Conditions : Anhydrous THF, nBuLi (1.2 equiv), −78°C → RT

-

Mechanism : Deprotonation of thiol generates a thiolate nucleophile, which attacks the β-carbon of the acrylamide.

Hydrolysis of the Acrylamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Condition | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6 hr | 3-(furan-3-yl)acrylic acid | 72 |

| Basic (NaOH) | 2M NaOH, 80°C, 4 hr | Sodium acrylate derivative | 68 |

This reactivity is critical for prodrug activation or metabolite formation .

Palladium-Catalyzed Cross-Coupling

The tetrahydro-pyran’s phenyl group participates in Suzuki-Miyaura coupling when functionalized with a boronate ester.

Example : Synthesis of biaryl derivatives

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : K₂CO₃, DMF/H₂O (3:1), 90°C, 12 hr

-

Scope : Compatible with aryl bromides and iodides.

Photochemical [2+2] Cycloaddition

The acrylamide’s double bond undergoes UV-induced cycloaddition with alkenes:

| Alkene | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethylene | UV (254 nm), 24 hr | Bicyclo[2.2.0]hexane | 55 |

| Styrene | UV (300 nm), 12 hr | Dispirocyclic adduct | 48 |

Functionalization of the Tetrahydro-Pyran Ring

The tetrahydro-pyran’s methyl group undergoes nucleophilic substitution in the presence of strong bases:

Example : Alkylation with methyl iodide

-

Conditions : NaH (2.0 equiv), DMF, 0°C → RT

-

Product : Quaternary ammonium salt (isolated yield: 63%).

Q & A

Q. Advanced Optimization :

- Catalytic Methods : Palladium-catalyzed olefination or Suzuki-Miyaura coupling can introduce aromatic substituents (e.g., furan or phenyl groups) while maintaining stereochemical integrity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates, while additives like N-methylmorpholine enhance coupling efficiency .

What analytical techniques are critical for confirming the structure and purity of this acrylamide derivative?

Q. Basic Characterization :

- NMR Spectroscopy : and NMR confirm regiochemistry and stereochemistry (e.g., E configuration via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogens (e.g., bromine in analogs) .

- Chromatography : TLC ( values) and HPLC monitor reaction progress and purity (>95% by area normalization) .

Q. Advanced Analysis :

- X-ray Crystallography : Resolves ambiguous stereochemistry in analogs (e.g., crystal packing of tetrahydro-2H-pyran rings) .

- UV-Vis and IR Spectroscopy : Identify conjugated systems (e.g., acrylamide π→π* transitions at ~250 nm) and functional groups (amide C=O stretch at ~1650 cm) .

How do structural modifications (e.g., substituents on furan or tetrahydro-2H-pyran) influence biological activity?

Q. Basic Structure-Activity Relationship (SAR) :

Q. Advanced SAR Strategies :

- Bioisosteric Replacement : Replace furan with thiophene or pyrrole to assess electronic effects on target engagement .

- Protease Stability Assays : Incubate analogs in human liver microsomes to correlate substituents (e.g., trifluoromethoxy) with metabolic half-life .

How should researchers address discrepancies in reported bioactivity data for structurally similar acrylamides?

Q. Advanced Methodology :

- Dose-Response Curves : Compare IC values across studies using standardized assays (e.g., nitric oxide scavenging for antioxidant activity) .

- Orthogonal Assays : Validate anti-cancer activity via both MTT and clonogenic assays to rule out false positives from cytotoxicity .

- Computational Docking : Model interactions with proposed targets (e.g., kinase domains) to rationalize potency differences between analogs .

What precautions are necessary for handling and storing this compound in laboratory settings?

Q. Basic Guidelines :

Q. Advanced Stability Studies :

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then analyze degradation products via LC-MS .

How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

Q. Advanced Experimental Design :

- Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, HER2) at 1–10 µM to identify primary targets .

- Cellular Pathway Analysis : Use Western blotting to measure downstream markers (e.g., phosphorylated ERK for MAPK pathway inhibition) .

- Reactive Oxygen Species (ROS) Assays : Quantify ROS scavenging in RAW 264.7 macrophages using DCFH-DA fluorescence .

What strategies are effective in resolving low yields during scale-up synthesis?

Q. Advanced Troubleshooting :

- Catalyst Screening : Test Pd(OAc), PdCl, or Ni catalysts for coupling steps to improve turnover number .

- Solvent-Free Reactions : Microwave-assisted synthesis at 100°C for 30 minutes reduces side reactions in amide formation .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., acryloyl chloride addition) .

How does the stereochemistry of the tetrahydro-2H-pyran ring impact molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.